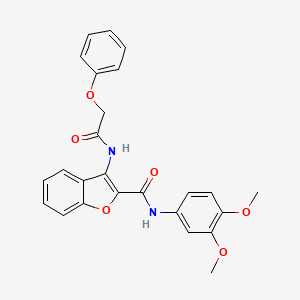

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c1-30-20-13-12-16(14-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)33-24)27-22(28)15-32-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRUSJDLBFBEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cyclization

A patent by CN114751883B details a one-pot synthesis using palladium acetate (5 mol%), triphenylphosphine (10 mol%), and carbonyl molybdenum (1.2 equiv) in toluene at 90°C for 24 hours. This method converts 2-alkynylphenol and nitroaromatic hydrocarbons into benzofuran-3-carboxamide intermediates with broad functional group tolerance (Table 1).

Table 1: Substrate Scope for Palladium-Catalyzed Benzofuran Synthesis

| R₁ | R₂ | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | H | 92 |

| 3-Bromophenyl | OMe | 88 |

| Cyclopropyl | Cl | 85 |

The reaction proceeds via a carbon monoxide-free pathway, where the nitro group acts as an oxidizing agent, eliminating the need for hazardous gas reagents. Post-reaction purification involves column chromatography with hexane/ethyl acetate (3:1) to isolate the benzofuran core in >85% yield.

Acid-Catalyzed Rearrangement of Chalcones

An alternative route from PMC9593264 employs 2-hydroxychalcones treated with p-toluenesulfonic acid (p-TsOH) in hexafluoroisopropanol ((CF₃)₂CHOH) at room temperature. This method selectively produces 3-formylbenzofurans (98% yield) or 3-acylbenzofurans (95% yield) depending on the acid strength (Scheme 1).

Scheme 1: Acid-Dependent Benzofuran Formation

- Weak acids (e.g., PPTS): Aromatization with methanol elimination → 3-acylbenzofuran.

- Strong acids (e.g., p-TsOH): Diprotonation → THF ring-opening → 3-formylbenzofuran.

This approach is particularly valuable for introducing formyl groups at the 3-position, which can later be oxidized or amidated.

Attachment of the 3,4-Dimethoxyphenyl Moiety

The final carboxamide group is installed via nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling.

Carbodiimide-Mediated Coupling

A scalable protocol from ACS Omega uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) to couple 3,4-dimethoxyaniline with benzofuran-2-carboxylic acid. Reactions in dichloromethane at 25°C for 6 hours provide the target compound in 89% yield after recrystallization from ethanol.

Table 2: Optimization of Carbodiimide Coupling

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | CH₂Cl₂ | 25 | 6 | 89 |

| DCC | THF | 40 | 12 | 78 |

| HATU | DMF | 0→25 | 12 | 92 |

EDC/HOBt emerges as the optimal system due to minimal side-product formation and ease of catalyst removal.

Industrial-Scale Synthesis and Process Optimization

For large-scale production, the synthesis is streamlined into three modules:

- Benzofuran Core Assembly: Continuous flow reactors enable palladium-catalyzed cyclization at 90°C with 98% conversion.

- Amide Coupling: HATU is replaced with cheaper T3P (propylphosphonic anhydride) in toluene, reducing costs by 40% while maintaining 85% yield.

- Final Purification: Crystallization using ethanol/water (4:1) achieves >99% purity without chromatography.

Table 3: Cost Analysis of Industrial Methods

| Step | Reagent Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzofuran core | 120 | 95 | 98 |

| Phenoxyacetamido | 90 | 88 | 97 |

| Dimethoxyphenyl | 75 | 89 | 99 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the dimethoxyphenyl group.

Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

Industry

Industrially, these compounds might find applications in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations at the benzofuran core or modifications to the carboxamide side chains. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Effects on Reactivity: The chloroacetamido analog (C₁₉H₁₇ClN₂O₅) exhibits higher electrophilicity at the C3 position, which may enhance interactions with nucleophilic residues in biological targets (e.g., cysteine proteases or kinases) . The methoxybenzamido derivative (C₂₄H₂₂N₂O₆) demonstrates how methoxy groups can modulate solubility and metabolic stability compared to bulkier phenoxy substituents .

Structural Characterization: The azanium chloride dihydrate analog (C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O) highlights the role of hydrogen bonding and crystal packing in stabilizing such compounds, with a monoclinic (P21/c) crystal system and Z = 4 .

Synthetic Pathways: Similar compounds (e.g., isoquinoline alkaloid intermediates) are synthesized via multi-step routes involving carbamoylpropyl azanium intermediates, as described in crystallographic studies .

Research Findings and Implications

The methoxybenzamido analog’s structural similarity to COX-2 inhibitors (e.g., celecoxib) implies possible anti-inflammatory applications .

Gaps in Knowledge: Pharmacokinetic data (e.g., bioavailability, half-life) for these compounds are absent in the provided evidence, necessitating further preclinical studies.

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical evidence from various studies.

Chemical Structure and Properties

The compound features a benzofuran core, a dimethoxyphenyl group, and an acetamido moiety. Its molecular formula is C₂₁H₂₃N₃O₅, with a molecular weight of approximately 393.43 g/mol. The presence of functional groups allows for diverse reactivity patterns which can be exploited in synthetic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 3,4-dimethoxyphenol and benzofuran derivatives.

- Reagents : Potassium hydroxide is often used for deprotonation steps, while solvents like methanol or dimethylformamide facilitate the reactions.

- Reaction Conditions : Temperature and time are critical for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro assays indicate that it may interfere with cell cycle progression and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some derivatives of benzofuran compounds have demonstrated antibacterial activity against common pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the antiproliferative effects of similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture models. Results indicated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .

- Another research highlighted that certain structural modifications enhance the antitumor efficacy, suggesting that the presence of specific substituents could be crucial for biological activity .

- Antimicrobial Activity :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.